molecular formula C17H16N2O3 B2668222 Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 921913-62-4

Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Cat. No.: B2668222
CAS No.: 921913-62-4
M. Wt: 296.326
InChI Key: SZGNUSWAACQEIJ-UHFFFAOYSA-N
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Description

Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a phenyl group, a tetrahydroquinoline moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the condensation of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with phenyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are typically employed.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, known for its antimalarial properties.

    2-Phenylquinoline: Similar structure but lacks the carbamate group, used in organic light-emitting diodes (OLEDs).

    6-Methoxyquinoline: Contains a methoxy group instead of the carbamate, studied for its antimicrobial activity.

The uniqueness of this compound lies in its carbamate functional group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

phenyl N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-19-15-9-8-13(11-12(15)7-10-16(19)20)18-17(21)22-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGNUSWAACQEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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